molecular formula C24H15NO3 B5021678 6-Anilino-11-hydroxytetracene-5,12-dione

6-Anilino-11-hydroxytetracene-5,12-dione

Cat. No.: B5021678
M. Wt: 365.4 g/mol
InChI Key: PPQJDRDHTNJJPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Anilino-11-hydroxytetracene-5,12-dione is a chemical compound known for its unique structure and properties It belongs to the class of tetracene derivatives, which are polycyclic aromatic hydrocarbons

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Anilino-11-hydroxytetracene-5,12-dione typically involves multi-step organic reactions. One common method includes the reaction of 6,11-dihydroxy-5,12-tetracenedione with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Anilino-11-hydroxytetracene-5,12-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have their own unique properties and applications .

Scientific Research Applications

6-Anilino-11-hydroxytetracene-5,12-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Anilino-11-hydroxytetracene-5,12-dione involves its interaction with cellular components at the molecular level. It has been shown to interact with DNA, primarily binding to the minor groove, which can affect DNA replication and transcription processes. This interaction is believed to be a key factor in its anticancer activity, as it can inhibit the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 6,11-Dihydroxy-5,12-tetracenedione
  • 6,13-Pentacenequinone
  • 5,6,11,12-Tetrachlorotetracene

Uniqueness

6-Anilino-11-hydroxytetracene-5,12-dione stands out due to its unique anilino group, which imparts distinct chemical and biological properties. This modification enhances its ability to interact with biological molecules, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

6-anilino-11-hydroxytetracene-5,12-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15NO3/c26-22-17-12-6-7-13-18(17)24(28)20-19(22)21(25-14-8-2-1-3-9-14)15-10-4-5-11-16(15)23(20)27/h1-13,25,27H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQJDRDHTNJJPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C(=C(C4=CC=CC=C42)O)C(=O)C5=CC=CC=C5C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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